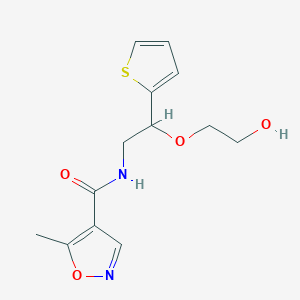

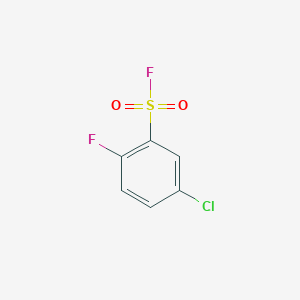

![molecular formula C20H14BrN3OS B2813720 3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863593-64-0](/img/structure/B2813720.png)

3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a bromo group, a methyl group, a thiazolo[5,4-b]pyridin-2-yl group, and an amide group . These functional groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through various methods such as cyclocondensations of dihydropyrimidine-thiones with dielectrophilic building blocks . The synthesis could involve multiple steps and require several different reagents .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazolo[5,4-b]pyridin-2-yl group suggests that this compound may have a planar aromatic ring system . The bromo and amide groups are likely to be attached to this ring system .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the bromo group is a good leaving group and could be replaced by other groups in a substitution reaction . The amide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromo group could increase its molecular weight and polarity . The amide group could form hydrogen bonds, affecting its solubility and reactivity .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

3-Bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide and related compounds play a significant role in the synthesis of various heterocyclic compounds. These compounds serve as key intermediates in the creation of diverse heterocyclic frameworks with potential biological activities. For example, the synthesis of N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide has been reported as alternative products in cyclocondensation reactions involving similar structures. These reactions highlight the versatility of these compounds in generating new molecular entities with potential for further pharmacological exploration (Krauze, Vilums, Sīle, & Duburs, 2007).

Anticancer Activity

The structural motif of 3-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is foundational in the design and synthesis of compounds with anticancer activity. For instance, derivatives containing the thiazolo[5,4-b]pyridin-2-yl moiety have been synthesized and evaluated against various cancer cell lines. Some of these compounds have shown moderate to excellent anticancer activity, indicating the potential of this scaffold in the development of new anticancer agents. This research underscores the importance of structural optimization around the core benzamide structure for enhancing biological activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activity

The application of 3-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide derivatives extends to the antimicrobial domain, where synthesized compounds based on this structure have been tested for their efficacy against various bacterial and fungal strains. Some derivatives have demonstrated potent antimicrobial activity, suggesting their potential as leads for the development of new antimicrobial agents. This highlights the compound's utility in addressing the growing concern of antibiotic resistance and the need for new antimicrobial therapies (Abdelall, 2009).

Molecular Modelling and Synthesis for Biological Studies

Furthermore, the synthesis and characterization of benzamide derivatives, including those incorporating the 3-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl) framework, have been pivotal in advancing molecular modelling studies. These studies aim to elucidate the structure-activity relationships critical for designing more effective antibacterial agents. By synthesizing novel thiazolepyridine conjugated benzamides and evaluating their antibacterial activity, researchers have laid the groundwork for further structural modifications to optimize efficacy and safety profiles (Karuna, Reddy, Syed, & Atta, 2021).

Mécanisme D'action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years that exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

The interaction of thiazolo[4,5-b]pyridines with their targets often results in a range of physiological actions . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a range of activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects .

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3OS/c1-12-15(19-24-17-9-4-10-22-20(17)26-19)7-3-8-16(12)23-18(25)13-5-2-6-14(21)11-13/h2-11H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYIVJLGYIKMIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)Br)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

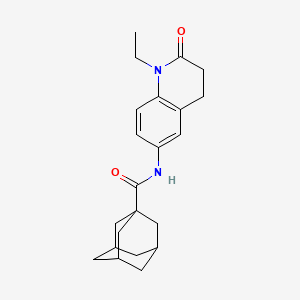

![N'-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2813637.png)

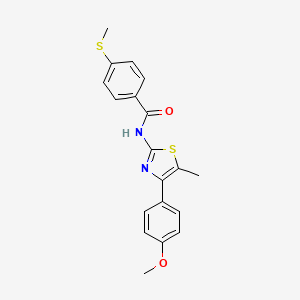

![4-(1'-(3-(dimethylamino)propyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2813638.png)

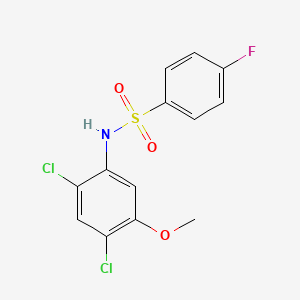

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2813641.png)

![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813643.png)

![3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2813644.png)

![8-(2-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2813655.png)

![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)